alpha-D-Lyxofuranose
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Overview
Description
Alpha-D-lyxofuranose is a D-lyxofuranose which has alpha-configuration at the anomeric centre.
Scientific Research Applications
1. NMR Chemical Shifts Studies
Alpha-D-Lyxofuranose has been a subject of interest in studies involving nuclear magnetic resonance (NMR) chemical shifts. Computational studies have focused on its (13)C NMR chemical shifts, comparing its properties with other saccharides. These studies highlight the potential of this compound in advancing the understanding of carbohydrate structure and function at the molecular level, as evidenced in the work by Taubert, Konschin, and Sundholm (2005) (Taubert, Konschin, & Sundholm, 2005).
2. Synthetic Chemistry
This compound plays a pivotal role in synthetic chemistry, particularly in the synthesis of various compounds. For instance, it has been used in the synthesis of 4a-carba-alpha-D-lyxofuranose, a process that involves a cascade reaction sequence, demonstrating its versatility as a building block in organic synthesis. This was detailed by Mishra, Ramana, and Rao (2008) (Mishra, Ramana, & Rao, 2008).
3. Biological Evaluation
In the realm of biological sciences, this compound derivatives have been evaluated for their potential as fucosidase inhibitors, highlighting its significance in developing therapeutic agents. Notable work in this area includes research by Chevrier, Le Nouën, Defoin, and Tarnus (2011) (Chevrier, Le Nouën, Defoin, & Tarnus, 2011).
4. Conformational Behavior Studies
This compound's conformational behavior has been studied in various phases, including gas and solution phases. These studies are crucial for understanding the interactions of carbohydrates with biological targets and improving their use as therapeutic agents, as shown by Calabrese, Écija, Compañón, and colleagues (2019) (Calabrese, Écija, Compañón, et al., 2019).
5. Structural Analysis
The compound has also been a focal point in structural analysis studies, particularly in X-ray and neutron crystallography, aiding in the understanding of carbohydrate structure and bonding. For example, Evdokimov, Gilboa, Koetzle, and colleagues (2001) conducted detailed crystal structures of methyl D-pentofuranosides, including this compound (Evdokimov, Gilboa, Koetzle, et al., 2001).
Properties
CAS No. |
25545-04-4 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5+/m1/s1 |
InChI Key |
HMFHBZSHGGEWLO-STGXQOJASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Appearance |
Solid powder |
25545-04-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-D-Lyxofuranose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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